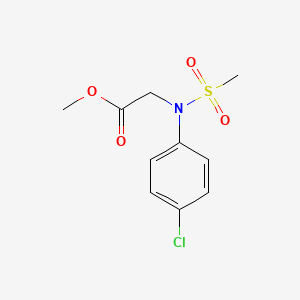

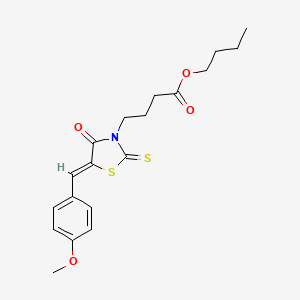

Methyl N-(4-chlorophenyl)-N-(methylsulfonyl)glycinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-(4-chlorophenyl)-N-(methylsulfonyl)glycinate, also known as Chloropicrin, is a colorless liquid with a pungent odor. It is widely used as a pesticide, herbicide, and fungicide in agriculture. Chloropicrin is also used as a fumigant for soil and stored products.

Scientific Research Applications

Structural and Molecular Analysis

Sulfones, including compounds related to Methyl N-(4-chlorophenyl)-N-(methylsulfonyl)glycinate, have been studied for their biological activity. The crystal and molecular structure of methyl-(4-chlorophenyl)sulfone was determined using X-ray diffraction, revealing paired molecules oriented by their chlorine atoms, forming endless ribbons of paired associates in the crystal architecture (Adamovich et al., 2017).

Glucosinolate Hydrolysis Products

Research on glucosinolates, organic anions hydrolyzed to form biologically active compounds, has revealed methods for isolating and purifying hydrolysis products with potential use in organic synthesis and for their biological activities. These include various methylsulfonyl alkyl- and substituted benzyl glucosinolate hydrolysis products, highlighting the diverse applications of methylsulfonyl compounds in bioactive compound synthesis (Vaughn & Berhow, 2004).

Herbicide Analysis

The analysis of sulfonylurea herbicides, which includes the formation of thermostable derivatives through methylation, underscores the significance of methylsulfonyl compounds in improving the thermal stability and detectability of these herbicides by gas chromatography. This demonstrates the role of methylsulfonyl derivatives in agricultural chemical analysis (Klaffenbach et al., 1993).

Cellular Pharmacology

The cellular pharmacology of compounds structurally related to Methyl N-(4-chlorophenyl)-N-(methylsulfonyl)glycinate, such as N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)-urea, has been studied for its rapid accumulation in cancer cells, demonstrating potential for therapeutic applications in cancer treatment by exploiting its unique cellular uptake and distribution mechanisms (Houghton et al., 1990).

Environmental Persistence and Bioaccumulation

The synthesis and characterization of polychlorobiphenyls (PCBs) modified with methylthio- and methylsulfonyl- groups indicate their environmental persistence and bioaccumulation potential. These studies provide insights into the environmental behavior of methylsulfonyl-modified compounds, relevant for assessing environmental risks and the fate of persistent organic pollutants (Bergman & Wachtmeister, 1978).

properties

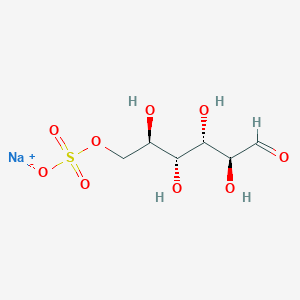

IUPAC Name |

methyl 2-(4-chloro-N-methylsulfonylanilino)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO4S/c1-16-10(13)7-12(17(2,14)15)9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXSOXQBWVIYTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl N-(4-chlorophenyl)-N-(methylsulfonyl)glycinate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

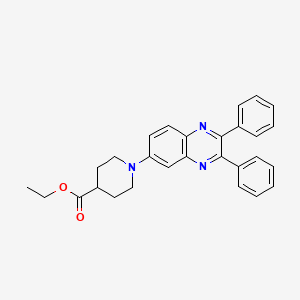

![ethyl 4-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2804738.png)

![(E)-6-(2-chlorostyryl)-3-(2-methylfuran-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2804743.png)